molecular formula C18H18ClNO5S B2711151 N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-chloro-4-methoxybenzenesulfonamide CAS No. 1448073-98-0

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-chloro-4-methoxybenzenesulfonamide

Cat. No.: B2711151
CAS No.: 1448073-98-0
M. Wt: 395.85
InChI Key: GRKZSKOQEWUFGF-UHFFFAOYSA-N
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Description

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-chloro-4-methoxybenzenesulfonamide is a complex organic compound that features a benzofuran moiety, a hydroxypropyl group, and a benzenesulfonamide structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-chloro-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the benzofuran core, which can be synthesized through a cyclization reaction involving phenol derivatives and aldehydes. The hydroxypropyl group can be introduced via a Grignard reaction or other alkylation methods. The final step involves the sulfonamide formation, which can be achieved by reacting the intermediate with chloromethanesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization and alkylation steps, as well as advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-chloro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-chloro-4-methoxybenzenesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-chloro-4-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-chloro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO5S/c1-24-17-7-6-13(11-14(17)19)26(22,23)20-9-8-15(21)18-10-12-4-2-3-5-16(12)25-18/h2-7,10-11,15,20-21H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKZSKOQEWUFGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CC3=CC=CC=C3O2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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